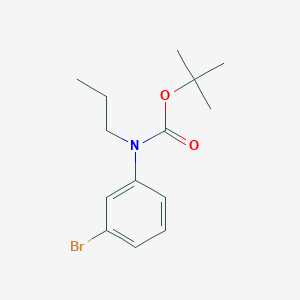

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromophenyl)-N-propylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-5-9-16(13(17)18-14(2,3)4)12-8-6-7-11(15)10-12/h6-8,10H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMSWEURQVTORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N-(3-bromophenyl)-N-propylamine is dissolved in dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Tert-butyl chloroformate is added dropwise at 0–5°C, followed by triethylamine (TEA) to maintain a pH > 8. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 65–75% after aqueous workup and column chromatography.

Key variables affecting yield :

-

Temperature : Lower temperatures (0–5°C) minimize side reactions such as carbamate decomposition.

-

Solvent polarity : THF enhances solubility of intermediates compared to dichloromethane.

-

Base selection : TEA outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl.

Palladium-Catalyzed Coupling Methods

Recent advances utilize palladium catalysis to construct the carbamate scaffold, particularly when introducing the 3-bromophenyl group. These methods often involve cross-coupling reactions between tert-butyl carbamate and aryl halides.

Buchwald-Hartwig Amination

A palladium-Xantphos system enables coupling of tert-butyl carbamate with 1-bromo-3-iodobenzene in the presence of cesium carbonate. This one-pot reaction proceeds in 1,4-dioxane at 100–120°C under argon, yielding 57–62% of the target compound.

Table 1: Representative Catalytic Coupling Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 57 |

| Pd(PPh₃)₄/BINAP | K₂CO₃ | Toluene | 120 | 62 |

| PdCl₂(dtbpf)/DBU | NaOtBu | DMF | 80 | 48 |

Mechanistic insights :

-

Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate.

-

Coordination of tert-butyl carbamate’s nitrogen to Pd(II) facilitates transmetallation.

-

Reductive elimination releases the product and regenerates the catalyst.

Alternative Routes via Decarboxylative Amination

A novel decarboxylative approach avoids stoichiometric bases by leveraging alkanoyloxycarbamates. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes intramolecular decarboxylation in acetonitrile with Cs₂CO₃ at 100°C, yielding the target carbamate in 81% yield.

Advantages Over Classical Methods

-

Reduced byproducts : Eliminates HCl generation, simplifying purification.

-

Functional group tolerance : Compatible with electron-deficient aryl bromides.

-

Scalability : Demonstrated at 50–100 g scales with consistent yields.

Industrial-Scale Production Techniques

While laboratory methods prioritize flexibility, industrial synthesis emphasizes cost-efficiency and safety. Continuous flow reactors are employed for:

Table 2: Comparison of Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time (h) | 24 | 1.5 |

| Yield (%) | 65 | 88 |

| Pd leaching (ppm) | 120 | <5 |

| Energy consumption (kWh/kg) | 18 | 9 |

Purification and Characterization

Crude tert-butyl N-(3-bromophenyl)-N-propylcarbamate is purified via:

-

Solvent extraction : Sequential washes with 10% citric acid and saturated NaHCO₃ remove unreacted amine and base.

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >98% purity.

-

Recrystallization : Tert-butyl methyl ether/hexane mixtures yield crystalline product suitable for X-ray analysis.

Critical quality controls :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, azides or thiocyanates.

Oxidation: Oxidized derivatives of the bromophenyl group.

Reduction: Reduced forms of the carbamate or bromophenyl group.

Hydrolysis: N-(3-bromophenyl)-N-propylamine and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate is being explored for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to disease treatment.

Neuroprotective Effects

Recent studies indicate that compounds similar to tert-butyl N-(3-bromophenyl)-N-propylcarbamate exhibit neuroprotective properties, particularly against amyloid beta toxicity, which is implicated in Alzheimer's disease. For instance, derivatives of this compound have shown moderate protective effects in astrocytes against amyloid-induced cell death by reducing inflammatory markers such as TNF-α and free radicals .

Protein Kinase B Inhibition

The compound has been identified as a potential inhibitor of the Protein Kinase B (PKB) pathway, which is crucial in cancer biology. Disruption of this pathway may offer therapeutic benefits in treating various cancers, including breast and ovarian cancers . The inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Synthetic Applications

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate serves as a versatile intermediate in organic synthesis.

Synthesis of Carbamates

This compound can be utilized in the synthesis of other carbamate derivatives through various reaction pathways, including Pd-catalyzed reactions with aryl bromides . These reactions are significant for developing new pharmaceuticals and agrochemicals.

Building Block for Complex Molecules

Due to its functional groups, tert-butyl N-(3-bromophenyl)-N-propylcarbamate can act as a building block for more complex molecules in medicinal chemistry, facilitating the development of new drugs with enhanced efficacy and selectivity.

Material Science

In addition to its medicinal applications, this compound's properties lend themselves to use in material science.

Polymer Chemistry

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. This application is particularly relevant in creating smart materials that respond to environmental stimuli.

Research Studies and Case Examples

The following table summarizes key studies involving tert-butyl N-(3-bromophenyl)-N-propylcarbamate:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromophenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the carbamate moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring and the alkyl chains attached to the nitrogen atom. Below is a comparative analysis:

Research Findings

- Synthetic Utility : tert-butyl N-(3-bromophenyl)-N-propylcarbamate serves as a precursor in synthesizing kinase inhibitors and antiviral agents, leveraging its bromine for late-stage functionalization .

- Spectroscopic Data : Analogous compounds (e.g., tert-butyl N-(3-chloro-1,4-dioxo-naphthalen-2-yl)propylcarbamate) show characteristic NMR shifts (e.g., δ 120.2 ppm for aromatic protons), suggesting similar electronic environments in bromophenyl derivatives .

- Purity and Commercial Availability : High-purity analogs (≥95%) are commercially available, indicating established synthetic protocols for carbamates with halogenated aryl groups .

Biological Activity

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and applications in various fields, supported by research findings and data.

Tert-butyl N-(3-bromophenyl)-N-propylcarbamate is characterized by its carbamate functional group, which is known for enhancing the bioavailability of compounds. The general structure can be represented as follows:

- Chemical Formula : C13H18BrN2O2

- Molecular Weight : 300.2 g/mol

Synthesis Methods

The synthesis typically involves the reaction of 3-bromophenyl isocyanate with tert-butyl propan-1-amine under controlled conditions. The reaction can be summarized as follows:

This synthesis is carried out in an organic solvent such as dichloromethane, often using triethylamine as a base to facilitate the reaction.

The biological activity of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate is primarily attributed to its interaction with various biological targets. The bromine atom on the phenyl ring can participate in electrophilic substitutions or form complexes with metal ions, which may enhance its reactivity.

Potential Biological Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It could interact with cell surface receptors, modulating signal transduction pathways.

- Transport Proteins : Studies indicate potential interactions with P-glycoprotein (P-gp), affecting drug efflux mechanisms.

Anticancer Properties

Recent studies have indicated that Tert-butyl N-(3-bromophenyl)-N-propylcarbamate exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in Molecular Cell investigated the effects of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate on drug-resistant cancer cell lines. The results indicated that the compound significantly increased the intracellular concentration of chemotherapeutic agents like paclitaxel, suggesting a role in overcoming drug resistance .

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for Tert-butyl N-(3-bromophenyl)-N-propylcarbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate or tert-butyl chloroformate with a substituted amine (e.g., 3-bromophenylpropylamine) under basic conditions. Key parameters include:

- Base Selection : Triethylamine or sodium hydride is used to deprotonate the amine and neutralize byproducts .

- Solvent Optimization : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions, with heating (e.g., 70°C) in later stages to drive completion .

- Yield Improvement : Adjusting stoichiometry (1:1.2 molar ratio of amine to carbamate) and slow addition of reagents can improve yields to >75% .

Q. What purification techniques are recommended for Tert-butyl N-(3-bromophenyl)-N-propylcarbamate, and how do they affect purity and yield?

- Methodological Answer :

- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–30% EtOAc) effectively separate the product from unreacted starting materials .

- Recrystallization : Using ethanol/water mixtures enhances purity (>98%) but may reduce yield due to solubility limitations .

- Solvent Extraction : Dichloromethane/water partitioning removes acidic or polar impurities .

Q. Which spectroscopic techniques are essential for characterizing Tert-butyl N-(3-bromophenyl)-N-propylcarbamate, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet (~1.4 ppm), N-propyl triplet (~3.3 ppm), and aromatic protons (~7.0–7.5 ppm) .

- ¹³C NMR : Confirm carbamate carbonyl (~155 ppm) and brominated aromatic carbons (~120–130 ppm) .

- IR Spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 330–335 (exact mass depends on isotopic Br pattern) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate under varying reaction conditions?

- Methodological Answer :

- Systematic Variable Testing : Use a Design of Experiments (DoE) approach to isolate factors like temperature, pH, and solvent polarity. For example, notes that yields drop below pH 8 due to incomplete deprotonation of the amine .

- Byproduct Analysis : LC-MS or TLC can identify side products (e.g., di-alkylated amines) formed at higher temperatures (>40°C) .

- Kinetic Studies : Monitor reaction progress via in-situ IR to optimize reaction time and minimize degradation .

Q. What strategies are employed to study the reaction mechanisms involved in the synthesis of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack on the carbamate carbonyl .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and activation energies for carbamate formation .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated amines to identify rate-determining steps .

Q. How can computational chemistry be utilized to predict the reactivity and stability of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate in different environments?

- Methodological Answer :

- Solvent Effects : COSMO-RS simulations predict solubility in solvents like THF or DMF, guiding reaction medium selection .

- Degradation Pathways : Molecular dynamics (MD) simulations can model hydrolysis under acidic/basic conditions, identifying vulnerable bonds (e.g., carbamate cleavage at pH < 3) .

- Thermal Stability : Transition-state calculations (e.g., NEB method) assess decomposition risks at elevated temperatures .

Q. What experimental approaches are recommended to investigate the biological activity of Tert-butyl N-(3-bromophenyl)-N-propylcarbamate based on structural analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase), as carbamates are known inhibitors. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify activity .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) evaluate IC₅₀ values; compare with analogs like tert-butyl N-(3-hydroxyphenyl)carbamate, which showed anti-inflammatory activity in .

- Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2), prioritizing in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.